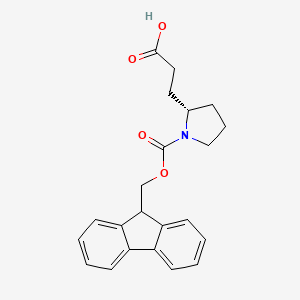

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid

Description

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid (CAS: 1013997-51-7) is a chiral amino acid derivative featuring a pyrrolidine ring and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C22H23NO4 (molecular weight: 365.42 g/mol) . The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The compound’s stereochemistry (S-configuration) and pyrrolidine moiety make it a valuable building block in medicinal chemistry for designing peptidomimetics, protease inhibitors, and other bioactive molecules.

Propriétés

IUPAC Name |

3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUWGSCZSKIAIA-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Attachment of the Propionic Acid Moiety: The propionic acid group is introduced via a reaction with a suitable reagent, such as an acyl chloride or an ester.

Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is typically achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Oxidation and Reduction: The pyrrolidine ring and propionic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Substitution: Various nucleophiles in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Applications De Recherche Scientifique

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.

Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

Industrial Applications: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound’s molecular targets include amino acids and peptides, and its pathways involve standard peptide coupling reactions.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid and related compounds:

Key Observations:

Fmoc-Protected Analogues: Compounds like Fmoc-L-3-(2-pyridyl)alanine and (S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid share the Fmoc group’s utility in peptide synthesis but differ in side-chain functionalities (e.g., pyridyl vs. pyrrolidine).

3-Substituted Propionic Acids :

- 3-(Arylthio)propionic acids are sulfur-containing analogues with broad pharmaceutical applications, contrasting with the nitrogen-rich pyrrolidine in the target compound. Their synthesis involves copper(I)-catalyzed S-arylation of 3-mercaptopropionic acid, whereas the target compound likely employs Fmoc-protection strategies during solid-phase synthesis.

Benzodiazepine Derivatives :

- Propionic acid-linked benzodiazepines (e.g., 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-4-yl]-propionic acid methyl ester) are specialized for neuroactive drug development, differing significantly in core structure and therapeutic scope from the target compound.

Activité Biologique

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.43 g/mol

- Structure : The compound features a pyrrolidine ring, which is known for enhancing the bioavailability and stability of peptides.

Biological Significance

The biological activity of this compound can be attributed to its role as a peptidomimetic agent. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their limitations, such as instability and susceptibility to enzymatic degradation. This compound has shown promise in several areas:

1. Inhibition of Metalloproteases

Research indicates that derivatives of pyrrolidine, including this compound, can act as inhibitors of metalloproteases, particularly zinc proteases. These enzymes play critical roles in various physiological processes and disease states, including cardiovascular diseases and cancer .

| Activity | Target Enzyme | Effect |

|---|---|---|

| Inhibition | Zinc Proteases | Reduces vasoconstriction and may alleviate conditions such as hypertension and myocardial ischemia. |

2. Cytostatic and Cerebroprotective Effects

The compound has been explored for its cytostatic properties, which could be beneficial in cancer treatment by inhibiting tumor cell proliferation. Additionally, its cerebroprotective effects suggest potential applications in neurological disorders .

3. Peptide Mimicry in Drug Development

Due to its structural features, this compound serves as a scaffold for developing new therapeutic agents. Its ability to mimic natural peptides allows for targeted drug design aimed at specific biological pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

- Cancer Research : A study demonstrated that compounds derived from this structure exhibited significant inhibition of cancer cell lines through modulation of apoptotic pathways.

- Cardiovascular Studies : Another investigation noted that the compound's ability to inhibit metalloproteases correlated with reduced inflammatory responses in models of ischemic heart disease.

Q & A

Q. What is the structural significance of the Fmoc group in (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid, and how does it influence experimental design in peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., piperidine). This compound’s pyrrolidine ring introduces conformational constraints, which can influence peptide backbone rigidity and binding specificity. Researchers must optimize cleavage conditions (e.g., TFA concentration) to avoid side reactions involving the Fmoc group .

Q. What are the recommended protocols for synthesizing this compound to ensure chirality and purity?

Synthesis typically involves coupling Fmoc-protected pyrrolidine derivatives with propionic acid precursors via carbodiimide-mediated activation (e.g., EDC/HOBt). Chiral purity is maintained using enantiomerically pure starting materials, validated by chiral HPLC or polarimetry. Post-synthesis, purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is critical to achieve >95% purity .

Q. How should researchers handle and store this compound to prevent degradation?

Store the compound at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Avoid prolonged exposure to moisture or acidic/basic environments, which may hydrolyze the Fmoc group or pyrrolidine ring. Use desiccants during storage and monitor stability via periodic LC-MS analysis. Handling should occur in a fume hood with PPE (gloves, lab coat, safety goggles) to minimize inhalation or dermal exposure .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with emphasis on pyrrolidine ring protons (δ 3.0–4.0 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 413.47 for CHNO).

- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>98%) and detects de-Fmoc byproducts .

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in synthesizing peptidomimetics, macrocyclic peptides, and enzyme inhibitors. Its pyrrolidine scaffold mimics proline residues, enabling studies on protein folding, receptor-ligand interactions, and conformational dynamics in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the pyrrolidine ring under varying SPPS conditions?

Discrepancies in reactivity often stem from solvent polarity or coupling reagent choice. For example, DMF may stabilize carbocation intermediates during Fmoc deprotection, while DCM reduces side reactions. Systematic optimization using kinetic studies (e.g., monitoring by FT-IR or inline UV spectroscopy) can identify ideal conditions. Contradictory data should be cross-validated with LC-MS and F NMR (if fluorinated analogs are used) .

Q. What strategies mitigate racemization risks during incorporation of this compound into peptide chains?

Racemization is minimized by:

- Using low-basicity coupling reagents (e.g., Oxyma Pure/DIC instead of HOBt).

- Maintaining reaction temperatures <25°C.

- Shortening coupling times (≤1 hour) for sterically hindered residues. Post-synthesis, chiral derivatization (e.g., Marfey’s reagent) coupled with LC-MS/MS confirms enantiomeric excess (>99%) .

Q. How does the compound’s compatibility with click chemistry or photolabile groups expand its utility in bioconjugation?

The propionic acid moiety allows functionalization via NHS ester activation for conjugation to amines, while the Fmoc group can be replaced with azide/alkyne handles for CuAAC or SPAAC click reactions. Photolabile groups (e.g., nitroveratryl) enable spatiotemporal control in prodrug activation. Compatibility tests should include UV-Vis stability assays and MALDI-TOF monitoring of conjugation efficiency .

Q. What are the degradation pathways of this compound under physiological conditions, and how do they impact bioavailability studies?

Degradation occurs via:

- Hydrolysis : Fmoc cleavage at pH >8.5 or ester hydrolysis in serum.

- Oxidation : Pyrrolidine ring oxidation by cytochrome P450 enzymes. Researchers should simulate physiological conditions (e.g., PBS at 37°C, liver microsomes) and quantify metabolites using UPLC-QTOF. Data informs prodrug design or formulation adjustments (e.g., liposomal encapsulation) .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as GPCRs or proteases?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model binding poses and stability. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.